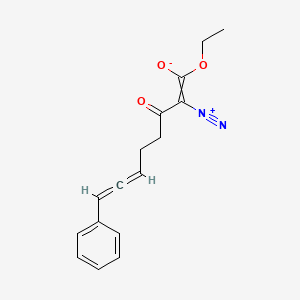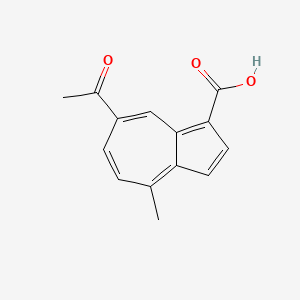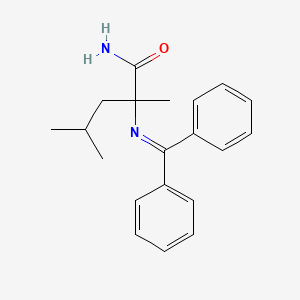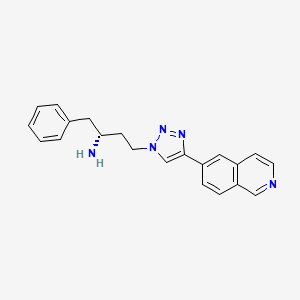![molecular formula C22H14ClNOS B14171881 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone CAS No. 3712-36-5](/img/structure/B14171881.png)
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound that belongs to the phenothiazine class of compounds. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group and a dibenzo[a,h]phenothiazine moiety.
Preparation Methods
The synthesis of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 2-chloroacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Chemical Reactions Analysis
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Scientific Research Applications
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various phenothiazine derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits the activity of certain enzymes, leading to the accumulation of reactive oxygen species and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic medication.
Prochlorperazine: Used to control severe nausea and vomiting.
Properties
CAS No. |
3712-36-5 |
|---|---|
Molecular Formula |
C22H14ClNOS |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-chloro-1-(2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone |
InChI |
InChI=1S/C22H14ClNOS/c23-13-20(25)24-18-11-9-15-6-2-4-8-17(15)22(18)26-19-12-10-14-5-1-3-7-16(14)21(19)24/h1-12H,13H2 |
InChI Key |
HBHPGJFKSZCDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N(C4=C(S3)C5=CC=CC=C5C=C4)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)



![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)





![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
